

Ramelteon-d5 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Ramelteon-d5	
Cat. No.:	B10775456	Get Quote

An In-depth Technical Guide to Ramelteon-d5

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Ramelteon-d5**, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document details its chemical properties, analytical applications, and the biochemical pathways associated with its non-deuterated parent compound.

Core Data Presentation

The fundamental physicochemical properties of **Ramelteon-d5** are summarized below. It is important to note the existence of multiple CAS numbers, which may be attributable to different suppliers or batches.



Property	Value	Source(s)
IUPAC Name	N-[2-((8S)-1,6,7,8-Tetrahydro- 2H-indeno[5,4-b]furan-8- yl)ethyl]propanamide- 2,2,3,3,3-d5	[1][2]
CAS Number	2699607-24-2, 1134159-63-9	[1][3][4][5]
Molecular Formula	C16H16D5NO2	[1][3][4][5]
Molecular Weight	264.38 g/mol (also reported as 264.4 and 264.37)	[1][3][4][5]
Primary Use	Internal standard for quantification of Ramelteon by GC- or LC-MS	[2][3]

Experimental Protocols

1. Synthesis Outline for Ramelteon Analogs

The synthesis of **Ramelteon-d5** involves the use of deuterated reagents to introduce stable isotopes. While specific, proprietary synthesis methods for **Ramelteon-d5** are not publicly detailed, the general synthetic pathways for Ramelteon can be adapted. A patented method for Ramelteon synthesis provides a relevant framework[6]:

- Intermediate Formation: The synthesis often starts with the condensation of cyanoacetic acid with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one to form a key tetracyclic intermediate[1] [6].
- Introduction of the Ethylamine Side Chain: This is followed by reactions to introduce the ethylamine side chain at the 8-position of the indeno[5,4-b]furan core.
- Deuteration and Acylation: For **Ramelteon-d5**, a deuterated propionyl group is introduced. This is typically achieved by reacting the amine intermediate with a deuterated propionyl halide or propionic anhydride (e.g., propionyl-d5 chloride)[1].
- Purification: The final product is purified using standard chromatographic techniques.



2. Quantification of Ramelteon in Biological Matrices using **Ramelteon-d5** as an Internal Standard by LC-MS/MS

The primary application of **Ramelteon-d5** is as an internal standard for the accurate quantification of Ramelteon in complex biological samples like plasma. Below is a representative protocol based on established methods for similar small molecules[7][8][9].

- Sample Preparation (Protein Precipitation):
 - To 200 μL of human plasma, add 20 μL of Ramelteon-d5 internal standard working solution (concentration will depend on the specific assay, e.g., 100 ng/mL).
 - Vortex briefly to mix.
 - Add 600 µL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.
 - Inject a portion (e.g., 5-10 μL) into the LC-MS/MS system.
- Liquid Chromatography (LC) Conditions:
 - \circ Column: A reverse-phase C18 column (e.g., Hedera ODS-2, 5 $\mu m,\,150$ mm \times 2.1 mm) is often suitable[7].
 - Mobile Phase: A gradient or isocratic elution using a mixture of methanol and an aqueous solution containing a modifier like formic acid or ammonium acetate (e.g., Methanol: 0.1% formic acid in 10 mM ammonium acetate, 85:15 v/v)[7].
 - Flow Rate: 0.5 mL/min[7].



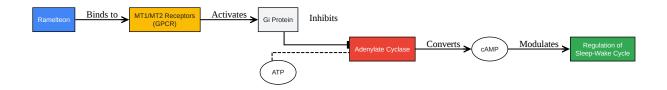
- o Column Temperature: 35-40°C.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Hypothetical):
 - Ramelteon: The transition would be from its protonated molecular ion [M+H]+ to a characteristic product ion.
 - Ramelteon-d5: The transition would be from its protonated molecular ion [M+H]⁺ (which will be 5 mass units higher than Ramelteon) to a corresponding product ion. The specific m/z values would need to be determined by direct infusion of the compounds.
 - Data Analysis: The concentration of Ramelteon in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (Ramelteon-d5) and comparing this to a standard curve.

Signaling Pathways and Experimental Workflows

Ramelteon Signaling Pathway

Ramelteon, the parent compound of **Ramelteon-d5**, exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors located in the suprachiasmatic nucleus of the brain[3][4]. The activation of these receptors by Ramelteon mimics the natural action of melatonin, leading to the inhibition of adenylate cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger[4][5]. The reduction in cAMP signaling ultimately influences downstream cellular processes that regulate the sleep-wake cycle[5].





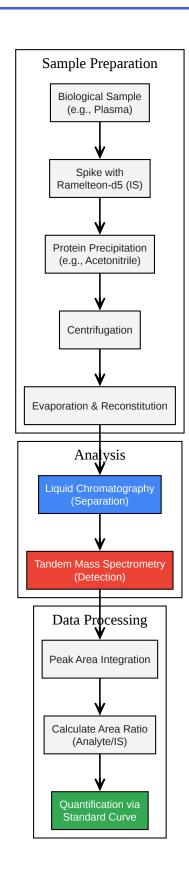
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Ramelteon's mechanism of action via MT1/MT2 receptor signaling.

LC-MS/MS Experimental Workflow

The following diagram illustrates the typical workflow for quantifying Ramelteon in a biological sample using **Ramelteon-d5** as an internal standard. This process ensures high precision and accuracy by correcting for variations during sample processing and analysis.





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Workflow for Ramelteon quantification using an internal standard.



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